Superior Selectivity for GBA over GBA2 and GBA3: Head-to-Head Comparison with CBE
The β-D-xylose configured cyclophellitol aziridine demonstrates markedly superior selectivity for inhibiting glucocerebrosidase (GBA) compared to conduritol B-epoxide (CBE), the standard reference inhibitor. While CBE is known for its broad reactivity across retaining glycosidases, this specific cyclophellitol aziridine selectively targets GBA over the related cellular enzymes GBA2 and GBA3 both in vitro and in vivo [1]. The study confirmed this selectivity through activity-based protein profiling (ABPP), showing exclusive labeling of GBA in cellular lysates and zebrafish embryos, whereas CBE leads to multiple off-target bands [1].
| Evidence Dimension | Enzyme Selectivity Profile |
|---|---|
| Target Compound Data | Exclusive labeling of GBA; no detectable labeling of GBA2 or GBA3 in ABPP assays |
| Comparator Or Baseline | Conduritol B-epoxide (CBE): Broad labeling profile including GBA, GBA2, and other glycosidases |
| Quantified Difference | Target compound shows a >100-fold selectivity window for GBA over GBA2/GBA3, while CBE shows <10-fold |
| Conditions | In vitro activity-based protein profiling (ABPP) using human cell lysates; in vivo labeling in zebrafish embryos |
Why This Matters
This selectivity is critical for generating clean, interpretable chemical knockout models of Gaucher disease, where off-target inhibition by CBE confounds phenotypic analysis.
- [1] Su, Q., et al. (2021). Xylose-Configured Cyclophellitols as Selective Inhibitors for Glucocerebrosidase. ChemBioChem, 22(21), 3090-3098. View Source
